N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as ML351, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 by a team of researchers at the University of Michigan, and since then, it has been the subject of several scientific studies.
Mechanism of Action
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide works by inhibiting the activity of beta-secretase, which is responsible for cleaving the amyloid precursor protein (APP) to produce amyloid beta. By inhibiting this enzyme, N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to reduce the production of amyloid beta, which is thought to be a key factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-secretase, studies have also shown that N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to cross the blood-brain barrier, which is essential for any potential Alzheimer's treatment. Furthermore, N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a high level of selectivity for beta-secretase, meaning that it is unlikely to have off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide for lab experiments is its high level of selectivity for beta-secretase. This means that it is unlikely to have off-target effects, which is important for any potential therapeutic application. However, one limitation of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent analogs of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide that may have improved therapeutic properties. Another potential direction is the use of N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide as a tool for studying the role of beta-secretase in Alzheimer's disease and other neurodegenerative disorders. Finally, there is also the potential for N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide to be used as a diagnostic tool for Alzheimer's disease, as it may be able to detect changes in beta-secretase activity in the brains of patients.
Scientific Research Applications
N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as a treatment for Alzheimer's disease. Studies have shown that N-(2-fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is able to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid beta, a protein that is known to accumulate in the brains of Alzheimer's patients.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPXQRCTUZMFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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